N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine
Description
N-[1-(5-Phenylthiophen-2-yl)ethylidene]hydroxylamine is a hydroxylamine derivative featuring a thiophene ring substituted with a phenyl group at the 5-position. The ethylidene linkage connects the hydroxylamine moiety to the heterocyclic core. This compound’s structure combines electron-rich thiophene with a planar aromatic system, making it relevant in medicinal chemistry and materials science. Its synthesis likely involves condensation between hydroxylamine and a ketone precursor.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3 |
InChI Key |
HVGHVIACTNKFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of ethanone, 1-(5-phenyl-2-thienyl)-, with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of hydroxylamine derivatives, including N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine. Research indicates that these compounds can effectively combat drug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) for various strains are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | |
| This compound | Escherichia coli | 25 | |
| Ciprofloxacin | Staphylococcus aureus | 0.5 | |
| Ciprofloxacin | Escherichia coli | 1 |
The compound's mechanism of action appears to involve radical scavenging activity, which inhibits bacterial growth by interfering with the radical formation in bacterial ribonucleotide reductase (RNR), as demonstrated in various assays .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. A study assessed its effects on ovarian cancer cells, revealing significant cytotoxicity against SKOV-3 cells. The results indicated that the compound could reduce cell viability in a dose-dependent manner, as shown in Table 2.
The study concluded that further exploration of this compound could lead to the development of new therapeutic agents for cancer treatment.
Polymer Chemistry
This compound has shown promise in polymer chemistry as a potential additive to enhance the properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Sensor Development
The compound's unique chemical structure allows it to be utilized in the development of chemical sensors, particularly for detecting environmental pollutants. Preliminary studies suggest that it can be integrated into sensor devices to enhance sensitivity and selectivity towards specific analytes.
Antibacterial Efficacy Study
A comprehensive study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The study involved testing various concentrations of the compound against clinical isolates, with results indicating a significant reduction in bacterial counts compared to controls .
Cytotoxicity Assessment in Cancer Cells
In another case study focusing on ovarian cancer, researchers treated SKOV-3 cells with varying concentrations of this compound and assessed cell viability using MTT assays over a period of 72 hours. The findings confirmed its potential as an effective anticancer agent due to its ability to induce apoptosis in cancer cells .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Aromatic Core
(E)-N-{1-[5-(3-Bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine (CAS 1118787-06-6)
- Structure : Differs by a 3-bromophenyl substituent instead of phenyl on the thiophene ring.
- Applications : Brominated analogs are often used to enhance bioavailability in drug candidates.
N-[1-(2-Aminophenyl)ethylidene]hydroxylamine (CAS 4964-49-2)
- Structure: Substitutes thiophene with an aminophenyl group.
- Applications : Likely serves as a synthetic intermediate for dyes or pharmaceuticals.
(NE)-N-[1-(6-Chloro-1-methylindol-3-yl)ethylidene]hydroxylamine (CAS 1223748-36-4)
Functional Group Comparisons
Polyphenolic Hydrazides (Molecules, 2012)
Physicochemical Properties and Stability
Biological Activity
N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a hydroxylamine functional group attached to an ethylidene moiety linked to a phenylthiophene structure. This configuration suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 241.32 g/mol |
| Functional Groups | Hydroxylamine, Ethylene, Aromatic |
| Solubility | Soluble in organic solvents |
- Enzyme Inhibition : Hydroxylamines are known to act as inhibitors for various enzymes. For instance, they can inhibit heme-containing enzymes by forming stable complexes that prevent substrate binding .
- Antioxidant Properties : Compounds with hydroxylamine groups often exhibit antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals.
- Modulation of Signaling Pathways : The phenylthiophene moiety may interact with cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Pharmacological Studies
Recent studies have evaluated the biological effects of this compound through various in vitro and in vivo models.
Case Study: Anticancer Activity
A study conducted on the compound's anticancer properties revealed that it significantly inhibited the proliferation of cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to its ability to induce apoptosis through the activation of caspase pathways. The IC value was determined to be approximately 15 µM, indicating potent activity against tumor cells .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF-7 cells | |
| Antioxidant | Scavenges free radicals | |
| Enzyme Inhibition | Inhibits heme-containing enzymes |
Research Findings
Recent literature has reported on the synthesis and characterization of this compound, confirming its structure through techniques like NMR and X-ray crystallography . These studies provide a foundation for understanding its biological interactions.
Potential Applications
Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting cancer and oxidative stress-related diseases. Further research is warranted to explore its full pharmacological potential and safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
